

Application Notes and Protocols for Osimertinib (AZD9291) in Animal Models

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Compound of Interest

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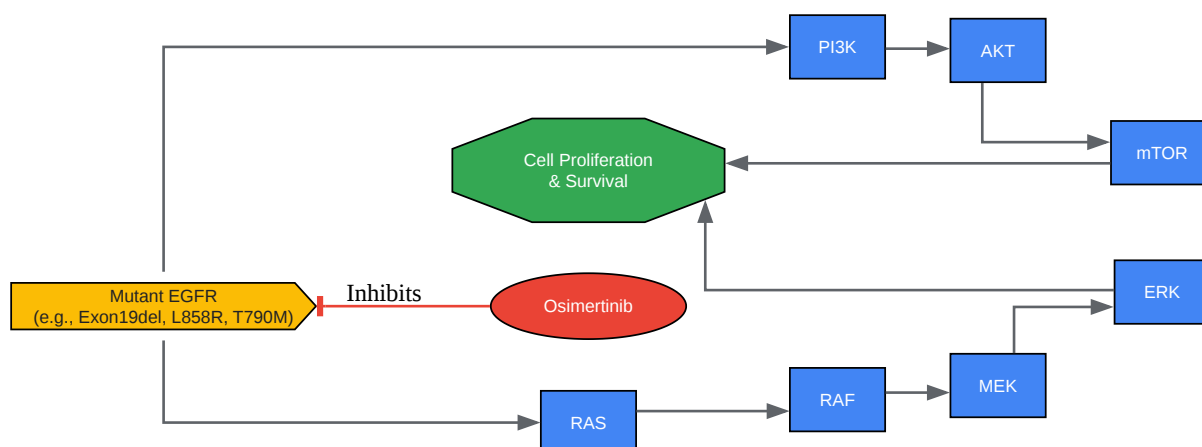
Introduction

Osimertinib (AZD9291) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] It is highly selective for both EGFR-TKI sensitizing mutations (e.g., exon 19 deletions and L858R) and the T790M resistance mutation, which is a common mechanism of acquired resistance to first- and second-generation EGFR TKIs.[1][2] Osimertinib spares wild-type EGFR, leading to a more favorable toxicity profile compared to earlier-generation TKIs.[2] These application notes provide detailed protocols and guidance for the use of Osimertinib in preclinical animal models of non-small cell lung cancer (NSCLC).

Mechanism of Action

Osimertinib covalently binds to the cysteine-797 residue within the ATP-binding site of mutant EGFR, leading to irreversible inhibition of its kinase activity.[1] This blockade of EGFR signaling inhibits downstream pathways crucial for tumor cell proliferation and survival, including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways. The inhibition of these pathways ultimately leads to cell cycle arrest and apoptosis in EGFR-mutant cancer cells.

Signaling Pathway of Osimertinib's Action



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Caption: EGFR signaling pathway and the inhibitory action of Osimertinib.

Data Presentation

In Vitro Potency of Osimertinib

Cell Line	EGFR Mutation Status	Osimertinib IC50 (nM)	Reference
PC-9	Exon 19 deletion	8 - 23	[2][3]
H1975	L858R + T790M	4.6 - 11	[2][3]
PC-9ER	Exon 19 deletion + T790M	166	[3]
LoVo	Wild-Type	493.8	[4]
Calu-3	Wild-Type	650	[2]
H2073	Wild-Type	461	[2]

Pharmacokinetics of Osimertinib in Mice (Single Oral Dose)

Dose (mg/kg)	Cmax (ng/mL)	AUC0-24h (ng·h/mL)	Brain-to-Plasma Ratio	Reference
5	235	2840	2.5	[1]
25	1410	19100	1.8	[1]

In Vivo Efficacy of Osimertinib in Xenograft Models

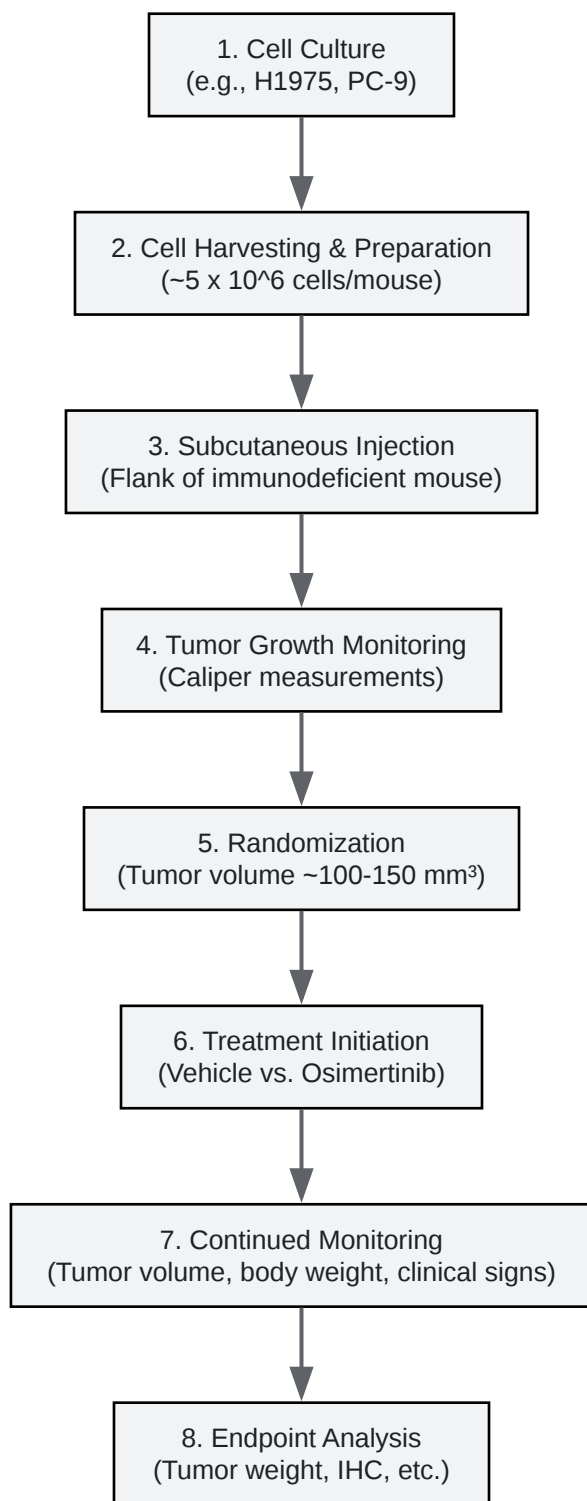
Animal Model	Cell Line	Treatment and Dose	Outcome	Reference
Nude Mice	PC-9 (Brain Metastasis)	Osimertinib 5 mg/kg/day, p.o.	Significant tumor regression	[5]
Nude Mice	PC-9 (Brain Metastasis)	Osimertinib 25 mg/kg/day, p.o.	Tumor regression	[6]
Nude Mice	H1975 (Subcutaneous)	Osimertinib (dose-dependent)	Profound and sustained regression	[2]
NOD-SCID Mice	PC9-luciferase (Orthotopic)	Osimertinib 15 mg/kg (weekly)	Complete absence of tumor cell homing to lungs	[7]

Experimental Protocols

Protocol 1: Subcutaneous Xenograft Model for Efficacy Studies

This protocol describes the establishment of a subcutaneous tumor model in immunodeficient mice to evaluate the efficacy of Osimertinib.

Experimental Workflow for Subcutaneous Xenograft Model



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Caption: A typical workflow for a subcutaneous xenograft study.

Materials:

- NSCLC cell line with relevant EGFR mutation (e.g., H1975: L858R/T790M)
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
- Phosphate-buffered saline (PBS), sterile
- Trypsin-EDTA
- Matrigel (optional, can improve tumor take rate)
- Immunodeficient mice (e.g., athymic nude or NOD-SCID, 6-8 weeks old)
- Osimertinib
- Vehicle for Osimertinib (e.g., 1% Polysorbate 80 in water or a solution of 30% dimethylacetamide in water)[8]
- Syringes (1 mL) and needles (27-30 gauge)
- Digital calipers
- Animal balance

Procedure:

- Cell Culture:
 - Culture NSCLC cells in complete medium until they reach 70-80% confluency.
 - Ensure cells are healthy and free from contamination.
- Cell Preparation for Injection:
 - Wash cells with PBS and detach using trypsin-EDTA.
 - Neutralize trypsin with complete medium and centrifuge the cell suspension.
 - Wash the cell pellet twice with sterile PBS.

- Resuspend the cells in PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 5×10^7 cells/mL. Keep on ice.
- Subcutaneous Injection:
 - Anesthetize the mice according to approved institutional protocols.
 - Inject 100 μ L of the cell suspension (5×10^6 cells) subcutaneously into the right flank of each mouse.
- Tumor Growth Monitoring:
 - Monitor the mice daily for general health and tumor appearance.
 - Once tumors are palpable, measure the length (L) and width (W) with digital calipers 2-3 times per week.
 - Calculate tumor volume using the formula: $\text{Volume} = (W^2 \times L) / 2$.[\[9\]](#)
- Randomization and Treatment:
 - When the average tumor volume reaches 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle control, Osimertinib low dose, Osimertinib high dose).
 - Prepare Osimertinib in the chosen vehicle at the desired concentrations.
 - Administer Osimertinib or vehicle to the respective groups, typically via oral gavage, once daily.
- Continued Monitoring and Endpoints:
 - Continue to measure tumor volume and body weight 2-3 times per week.
 - Monitor the animals daily for any signs of toxicity, such as weight loss, lethargy, or ruffled fur.[\[10\]](#)[\[11\]](#)
 - The study should be terminated when tumors in the control group reach the maximum size allowed by institutional guidelines (e.g., 1500-2000 mm³) or if animals show signs of

significant distress.[\[10\]](#)[\[12\]](#)

- At the end of the study, euthanize the mice and excise the tumors. Measure the final tumor weight and process the tissue for further analysis (e.g., histology, immunohistochemistry, Western blotting).

Protocol 2: Brain Metastasis Model

For studying the efficacy of Osimertinib on central nervous system (CNS) metastases, intracranial injection models are utilized. These are more complex and require stereotactic equipment.

Materials:

- Luciferase-expressing NSCLC cells (e.g., PC-9-luc)
- Stereotactic injection apparatus
- Bioluminescence imaging system (e.g., IVIS)
- Other materials as listed in Protocol 1

Procedure:

- Cell Preparation: Prepare cells as described in Protocol 1.
- Intracranial Injection:
 - Anesthetize the mouse and secure it in a stereotactic frame.
 - Inject a small volume of cell suspension (e.g., 2 μ L containing 1×10^5 cells) into the brain at specific coordinates.
- Tumor Growth Monitoring:
 - Monitor tumor growth non-invasively using bioluminescence imaging weekly.
- Treatment and Analysis:

- Once a detectable bioluminescent signal is established, randomize mice and begin treatment as described in Protocol 1.
- Monitor tumor progression via bioluminescence and animal survival.

Application Notes

- **Vehicle Selection:** Osimertinib can be formulated in various vehicles for in vivo studies. A common formulation is a suspension in 1% Polysorbate 80 in water.[8] For intravenous administration, a solution of 30% dimethylacetamide in water has been used.[8] It is crucial to test the vehicle alone as a control group to ensure it has no effect on tumor growth or animal health.
- **Dose Selection:** The dose of Osimertinib can vary depending on the animal model and the specific research question. Doses in mice have ranged from 1 mg/kg to 25 mg/kg per day.[5] [6] It is advisable to perform a dose-response study to determine the optimal dose for your model.
- **Animal Monitoring:** Close monitoring of animal health is critical. This includes daily observation for clinical signs of distress, as well as regular measurement of body weight and tumor volume.[10][11] Humane endpoints should be clearly defined in the experimental protocol in accordance with institutional guidelines.
- **Pharmacokinetic/Pharmacodynamic (PK/PD) Studies:** To correlate drug exposure with efficacy, it is recommended to conduct PK/PD studies. This involves collecting blood and tumor tissue at various time points after drug administration to measure the concentration of Osimertinib and its effect on target modulation (e.g., phosphorylation of EGFR).
- **Resistance Models:** To study mechanisms of acquired resistance to Osimertinib, resistant cell lines can be generated in vitro by continuous exposure to increasing concentrations of the drug.[13] These resistant cells can then be used to establish xenograft models.

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